5-((Trimethylsilyl)ethynyl)indolin-2-one
CAS No.:
Cat. No.: VC14003274
Molecular Formula: C13H15NOSi
Molecular Weight: 229.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NOSi |
|---|---|
| Molecular Weight | 229.35 g/mol |
| IUPAC Name | 5-(2-trimethylsilylethynyl)-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C13H15NOSi/c1-16(2,3)7-6-10-4-5-12-11(8-10)9-13(15)14-12/h4-5,8H,9H2,1-3H3,(H,14,15) |
| Standard InChI Key | IFFJQBNBDLMIMB-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=CC2=C(C=C1)NC(=O)C2 |
Introduction
Synthesis and Optimization
Key Synthetic Routes
While no direct synthesis of 5-((Trimethylsilyl)ethynyl)indolin-2-one is documented, plausible methods include:
Sonogashira Coupling
A palladium-catalyzed cross-coupling between 5-bromoindolin-2-one and trimethylsilylacetylene. This method is widely used for ethynyl-indole derivatives, achieving yields of 70–85% under optimized conditions .
Table 1: Representative Reaction Conditions
| Component | Quantity/Parameter | Role |
|---|---|---|
| 5-Bromoindolin-2-one | 1.0 equiv | Electrophilic partner |
| Trimethylsilylacetylene | 1.2 equiv | Nucleophile |
| Pd(PPh)Cl | 5 mol% | Catalyst |
| CuI | 10 mol% | Co-catalyst |
| Triethylamine | 2.0 equiv | Base |
| Temperature | 80°C | Reaction control |
| Time | 12–24 hours | Completion |
Diisopropylzinc-Mediated Alkylation
A non-catalytic method demonstrated for TMS-ethynyl pyridines , where diisopropylzinc acts as both base and nucleophile. Applied to indolin-2-one, this could enable regioselective alkylation at the 5-position.
Physicochemical Properties
Stability and Reactivity
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Thermal stability: The TMS group enhances thermal resilience, with decomposition temperatures >200°C (analogous to 2-(Trimethylsilylethynyl)pyridine) .
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Hydrolytic sensitivity: Susceptible to acidic or basic conditions, cleaving the Si–C bond to yield free ethynylindolin-2-one .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.3 | ChemAxon Calculator |
| Water solubility | 0.02 mg/mL (25°C) | ALOGPS |
| pKa | 8.9 (indolinone NH) | SPARC |
| Molecular weight | 273.42 g/mol | Empirical formula |
Biological Activity and Mechanisms
Pharmacokinetic Profiling
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Drug-likeness: Compliance with Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10) .
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Metabolic stability: Predicted CYP3A4-mediated oxidation at the indole ring, necessitating prodrug strategies for oral bioavailability .
Applications and Future Directions
Targeted Cancer Therapy
The compound’s VEGFR-2 inhibitory profile suggests utility in:
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Angiogenesis suppression: Blocking tumor vascularization in breast (MCF-7) and liver (HepG2) cancers .
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Combination regimens: Synergy with checkpoint inhibitors (e.g., pembrolizumab) to enhance immune-mediated cytotoxicity.
Chemical Biology Probes
The ethynyl group enables click chemistry applications (e.g., CuAAC) for:
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Protein labeling: Tagging kinase domains in live-cell imaging.
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Proteomics: Identifying VEGFR-2 interactomes via biotin-azide conjugates.
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